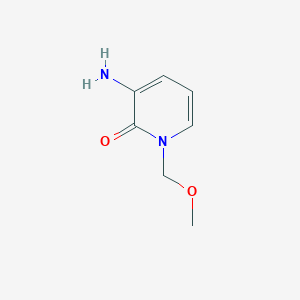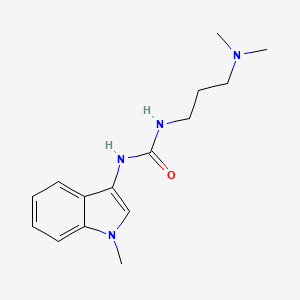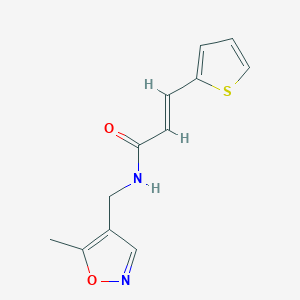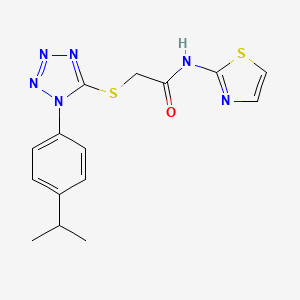
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an amino acid, a carbohydrate, a lipid, etc.) .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and can help to determine the reactivity and stability of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined through various laboratory experiments .Scientific Research Applications
Synthesis and Chemical Properties
3-Amino-1-(methoxymethyl)-1,2-dihydropyridin-2-one is a versatile compound used in various synthetic processes. Its applications in scientific research span from the synthesis of complex heterocyclic compounds to the study of its chemical properties and reactivity. Below are detailed insights into its applications based on recent research findings.
Heterocyclic Compound Synthesis
This compound plays a crucial role in the synthesis of heterocyclic compounds, particularly pyridines and pyrazoles, which are of significant interest due to their biological and pharmacological activities. For instance, it has been utilized in the one-pot synthesis of polysubstituted 1,2,3,4-tetrahydropyridines through a three-component condensation process. This method offers a streamlined approach to generating diverse tetrahydropyridine derivatives with potential therapeutic applications (Ishmiyarov et al., 2015).
Crystal Structure and Protolytic Properties
Research has also focused on understanding the crystal structure and protolytic properties of derivatives of this compound. These studies shed light on the compound's structural characteristics and behavior in various chemical environments, providing insights into its reactivity and potential applications in synthesis and material science (Budzisz et al., 2005).
Intervalence Charge Transfer Studies
The compound has also been studied in the context of intervalence charge transfer (IVCT) in mixed-valence monocations. Such studies are pivotal for understanding the electronic properties of materials and their potential applications in electronic devices and sensors. Research in this area explores the fundamental properties that govern charge transfer and electronic communication between molecular components (Barlow et al., 2005).
Antimicrobial Activity
Another application of derivatives of this compound is in the field of antimicrobial research. Synthesized compounds incorporating this moiety have been evaluated for their activity against various microorganisms, including Mycobacterium tuberculosis. Such research contributes to the development of new therapeutic agents to combat infectious diseases (Vyas et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-amino-1-(methoxymethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-5-9-4-2-3-6(8)7(9)10/h2-4H,5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOKNTZMQSHYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=CC=C(C1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2704668.png)



![2-cyclopentyl-1-((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2704673.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2704675.png)

![4-(2,4-Dichlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2704679.png)


![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2704685.png)


